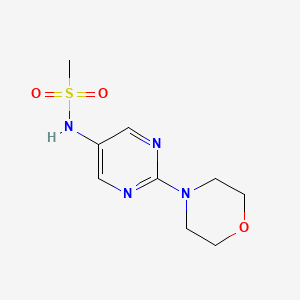
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, including those related to N-(2-morpholinopyrimidin-5-yl)methanesulfonamide, involves several chemical pathways. Morpholines can be synthesized from vicinal amino alcohols, oxiranes, and aziridines, serving as precursors or intermediates for further chemical modifications. These methods enable the incorporation of the morpholine ring into more complex structures, potentially including our compound of interest (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide, like other morpholine derivatives, is characterized by the presence of a six-membered ring containing nitrogen and oxygen atoms. This structure impacts the compound's chemical reactivity and physical properties, making it a versatile moiety in medicinal and organic chemistry. The analysis of such structures provides insights into their potential biological activities and chemical utilities (Asif & Imran, 2019).
Aplicaciones Científicas De Investigación
Metal Mediated Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides, including compounds similar to N-(2-morpholinopyrimidin-5-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) by high throughput screening. These compounds exhibit inhibitory potencies on different metal forms of Escherichia coli MetAP, showing that their inhibition is dependent on metal concentration. The X-ray structures reveal that these inhibitors form a metal complex at the enzyme active site, highlighting their potential in drug discovery and enzyme inhibition studies (Huang et al., 2006).
Synthesis of Polyazaheterocycles
The treatment of certain amines with tris(morpholino)methane leads to the formation of N-azolyl formamidines, which upon heating, convert to polycondensed heterocycles with significant structural fragments. This process underlines the utility of morpholinopyrimidin derivatives in the synthesis of complex heterocycles, offering a pathway to novel organic compounds with potential applications in pharmaceuticals and materials science (Bogza et al., 1997).
Catalysis in Solvent-Free Conditions
The use of methanesulfonic acid (MSA)/morpholine systems as catalysts for the Knoevenagel condensation of ketones with malononitrile under solvent-free conditions demonstrates the versatility of morpholinopyrimidin derivatives in organic synthesis. This method features good yields and short reaction times, showcasing the wide applicability of such catalyst systems in green chemistry (Góra et al., 2009).
Novel Inhibitors of the PI3K-AKT-mTOR Pathway
Morpholine derivatives, including those with pyrimidin-5-yl moiety, serve as privileged pharmacophores for the inhibition of PI3K and PIKKs by forming key hydrogen bonding interactions and conveying selectivity over the broader kinome. This research highlights the potential of these compounds in the development of novel inhibitors targeting the PI3K-AKT-mTOR pathway, which is critical for cancer therapy (Hobbs et al., 2019).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-17(14,15)12-8-6-10-9(11-7-8)13-2-4-16-5-3-13/h6-7,12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXBZFUMUQVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinopyrimidin-5-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



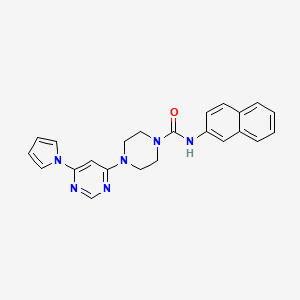
![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)
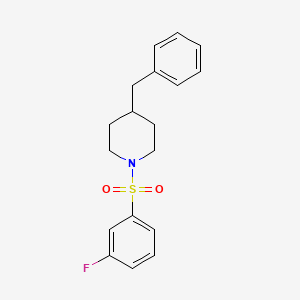
![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)
![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)
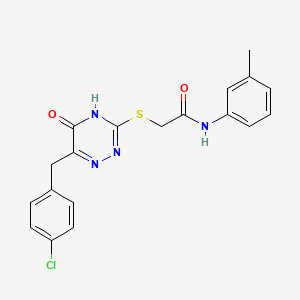
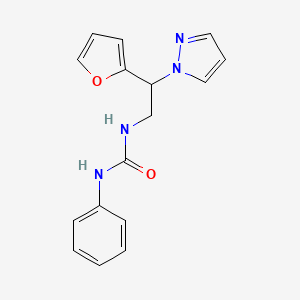


![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)